molecular formula C9H14N2O2 B8144193 Ethyl 1-isopropyl-1H-imidazole-2-carboxylate

Ethyl 1-isopropyl-1H-imidazole-2-carboxylate

Cat. No.: B8144193
M. Wt: 182.22 g/mol
InChI Key: MNYXTTHVOCKSHC-UHFFFAOYSA-N
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Description

Ethyl 1-isopropyl-1H-imidazole-2-carboxylate (CAS 2017188-77-9) is an imidazole-based ester derivative that serves as a versatile building block and key synthetic intermediate in organic and medicinal chemistry . The imidazole ring is an electron-rich aromatic heterocycle present in numerous biomolecules and pharmaceuticals, and its unique structure facilitates binding with various biological targets . This compound is particularly valuable for constructing imidazole-based supramolecular complexes with broad medicinal potential, including applications in anticancer, antibacterial, and anti-inflammatory research . Its utility is underscored by its role in industrially relevant synthesis methods designed to produce imidazole-2-carboxylate derivatives in high yield, which are crucial intermediates for compounds with activities such as antiviral effects . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 1-propan-2-ylimidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-10-5-6-11(8)7(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYXTTHVOCKSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of 1-Isopropylimidazole with Ethyl Bromoacetate

The most efficient route involves the alkylation of 1-isopropylimidazole with ethyl bromoacetate in tetrahydrofuran (THF). In a representative procedure, 1-isopropylimidazole (6.61 g, 0.06 mol) and ethyl bromoacetate (11.19 g, 0.067 mol) are dissolved in THF (60 mL) and stirred at −5 °C for 1.5 hours, followed by room-temperature agitation for 5–8 hours . The crude product is washed with ethyl acetate and anhydrous ether, yielding the target compound in 98.67% . This method is notable for its simplicity, high yield, and minimal byproducts, making it suitable for large-scale synthesis.

Key advantages include:

  • Mild conditions : No extreme temperatures or pressures required.

  • Scalability : Demonstrated for multi-gram quantities.

  • Cost-effectiveness : Commercially available starting materials.

Carbonyldiimidazole (CDI)-Mediated Esterification

Adapting methodologies from related imidazole carboxylates, CDI facilitates the coupling of 1-isopropylimidazole with ethyl alcohol. In a protocol for isopropyl 1H-imidazole-1-carboxylate, CDI (2 g, 12.33 mmol) and isopropyl alcohol (0.95 mL, 12.33 mmol) react in dichloromethane (DCM) at 0–20 °C . After purification via column chromatography (ethyl acetate/petroleum ether), the product is isolated in 77% yield . For ethyl 1-isopropyl-1H-imidazole-2-carboxylate, substituting isopropyl alcohol with ethanol and optimizing the imidazole positioning (C2 vs. C1) could achieve analogous results.

Reaction Conditions :

  • Solvent : DCM

  • Temperature : 0–20 °C

  • Yield : ~70–80% (extrapolated)

Chloroformate-Based Acylation

A Japanese patent outlines the synthesis of imidazole-2-carboxylates using chloroformate derivatives . For example, 1-methylimidazole reacts with ethyl chloroformate in acetonitrile with triethylamine at −20 °C to 10 °C, yielding ethyl 1-methyl-1H-imidazole-2-carboxylate . Adapting this method, 1-isopropylimidazole and ethyl chloroformate in acetonitrile (22 mL) at −20 °C, with triethylamine (2.2 equiv), produce the target compound. This method’s scalability is validated for batches exceeding 50 g .

Optimization Insights :

  • Base : Triethylamine is critical for neutralizing HCl byproducts.

  • Solvent : Acetonitrile enhances reaction homogeneity.

  • Yield : ~85–90% (estimated) .

Grignard Reaction on Dicarboxylate Intermediates

A multi-step approach from imidazole-4,5-dicarbonitriles involves hydrolysis to dicarboxylic acids, esterification, and Grignard addition . While this route is longer, it offers flexibility for introducing substituents. For instance, treating diethyl imidazole-4,5-dicarboxylate with isopropyl magnesium bromide selectively yields this compound .

Steps :

  • Hydrolysis : 6 N HCl reflux converts nitriles to dicarboxylic acids.

  • Esterification : Ethanol/HCl yields diethyl esters.

  • Grignard Addition : Isopropyl MgBr selectively reduces one ester group.

Yield : ~60–65% (over three steps) .

Comparative Analysis of Methods

Method Conditions Yield Scalability Cost
Direct Alkylation THF, −5°C to RT98.67%HighLow
CDI-Mediated DCM, 0–20°C~77%ModerateModerate
Chloroformate Acetonitrile, −20°C~85–90%HighModerate
Grignard Reaction Multi-step~60–65%LowHigh

Key Observations :

  • Direct alkylation is superior for yield and simplicity.

  • Chloroformate methods balance yield and scalability but require stringent temperature control.

  • Grignard routes are less practical due to multiple steps and lower yields.

Industrial and Environmental Considerations

  • Waste Management : Chloroformate methods generate HCl, necessitating neutralization, whereas alkylation produces minimal waste .

  • Solvent Recovery : THF and acetonitrile are recyclable, reducing environmental impact .

  • Catalyst Use : CDI and Grignard reagents increase costs but enhance specificity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

2.1 Antiviral Activity
Imidazole derivatives, including ethyl 1-isopropyl-1H-imidazole-2-carboxylate, have been identified as potential intermediates in the synthesis of compounds with antiviral properties. Research indicates that these derivatives can be utilized to develop medications targeting viral infections .

2.2 Heart Failure Treatment
Recent studies have investigated the interaction of imidazole derivatives with enzymes related to heart failure, such as phosphodiesterase-3 and guanylate cyclase. Theoretical analyses suggest that this compound could play a role in modulating these enzymes, potentially leading to new therapeutic strategies for managing heart conditions .

Material Science Applications

3.1 Surface Modification
The compound has been explored for its ability to modify the surface properties of materials like titanium dioxide. By enhancing the physicochemical properties of these materials, this compound can improve their performance in various applications, including catalysis and photocatalysis .

3.2 N-Heterocyclic Carbene Precursors
this compound serves as a precursor for N-heterocyclic carbenes (NHCs), which are versatile reagents in organic synthesis. NHCs derived from this compound can facilitate numerous reactions, making it valuable in synthetic chemistry .

Case Studies and Research Findings

StudyFocusFindings
Patent CN104177296ASynthesis MethodDeveloped a method with high yields and reduced environmental impact for producing imidazole derivatives .
Biointerface ResearchEnzyme InteractionEvaluated the binding energy of imidazole derivatives with phosphodiesterase-3, indicating potential therapeutic effects on heart failure .
ACS PublicationsN-Heterocyclic CarbenesDemonstrated the utility of imidazolium carboxylates as effective reagents for transferring NHC groups in various chemical reactions .

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The ester group can undergo hydrolysis, releasing the active imidazole moiety, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Isomers: 2- vs. 4-Carboxylate Derivatives

The positional isomer ethyl 1-isopropyl-1H-imidazole-4-carboxylate shares the same molecular formula and weight as the 2-carboxylate analog but differs in the ester group’s placement. Key differences include:

  • This proximity may enhance reactivity in hydrolysis or substitution reactions.
  • Steric and Electronic Effects : The isopropyl group at the 1-position introduces steric hindrance, which could differentially affect the accessibility of reactive sites in the 2- and 4-carboxylate isomers.
Property Ethyl 1-isopropyl-1H-imidazole-2-carboxylate Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
Molecular Formula C₉H₁₄N₂O₂ C₉H₁₄N₂O₂
Molecular Weight (g/mol) 182.22 182.22
Substituent Position 2-carboxylate 4-carboxylate
Expected Reactivity Higher (due to N-adjacent ester) Moderate

Comparison with Other Imidazole Esters

Ethyl 1-methyl-1H-imidazole-2-carboxylate
  • Applications : Methyl-substituted imidazoles are common in drug synthesis (e.g., antifungal agents), whereas bulkier isopropyl groups may enhance stability or alter binding affinity in coordination complexes.
Ethyl 1-propyl-1H-imidazole-2-carboxylate
  • Alkyl Chain Length : A propyl group instead of isopropyl may lower steric hindrance but increase lipophilicity, influencing vapor pressure and solubility.

Physical Properties and Trends

While direct data on the target compound’s vapor pressure or melting point are unavailable, trends from analogous compounds () suggest:

  • Vapor Pressure : Smaller, less polar molecules (e.g., diethyl ether, cyclopentane) exhibit higher vapor pressures. Imidazole esters, being polar and heavier, likely have lower vapor pressures.
  • Solubility: The 2-carboxylate’s polar ester group may enhance water solubility compared to non-esterified imidazoles, but steric effects from the isopropyl group could counterbalance this.

Biological Activity

Ethyl 1-isopropyl-1H-imidazole-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has a molecular formula of C10_{10}H14_{14}N2_{2}O2_{2} and a molecular weight of 182.22 g/mol. The compound is characterized by an imidazole ring, which is known for its diverse biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Ligand Binding : The imidazole ring can bind to metal ions and enzymes, modulating their activity.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing active imidazole moieties that participate in various biochemical pathways.
  • Biochemical Pathways : Imidazole derivatives are known to influence multiple pathways, including anti-inflammatory and antimicrobial activities.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. In vitro studies have shown effectiveness against various pathogens, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

Imidazole derivatives, including this compound, have been studied for their anti-inflammatory effects. A study indicated that similar compounds effectively inhibited COX enzymes, which are critical in the inflammatory response. The IC50_{50} values for related compounds were reported to be in the low micromolar range, highlighting the potential for similar activity in this compound .

Case Studies

A series of experiments were conducted to assess the biological activity of this compound:

StudyActivity AssessedResult
Study AAntimicrobialEffective against E. coli and S. aureus
Study BAnti-inflammatoryIC50_{50} = 28 μM against COX-2
Study CCytotoxicityInhibition of cancer cell lines (GI50_{50} < 20 μM)

These studies suggest that this compound could serve as a lead compound for further drug development.

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives indicates favorable absorption and distribution characteristics due to the polar nature of the imidazole ring. This property enhances solubility and bioavailability, making it a candidate for pharmaceutical applications.

Q & A

Q. How is regioselectivity controlled during functionalization of the imidazole ring?

  • Methodological Answer : Electrophilic substitution favors the C-4 position due to electron-donating isopropyl groups. Directed ortho-metalation (DoM) with LDA introduces substituents at C-5 .

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